molecular formula C7H11N3OS B2362955 4-allyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol CAS No. 634166-18-0

4-allyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2362955
CAS No.: 634166-18-0
M. Wt: 185.25
InChI Key: LPTPGPHLRQRFSG-UHFFFAOYSA-N
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Description

4-allyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with carbon disulfide, followed by alkylation with allyl bromide and methoxymethyl chloride . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-allyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and other proteins. Additionally, the allyl and methoxymethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-triazole derivatives such as:

Uniqueness

What sets 4-allyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol apart from other similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both allyl and methoxymethyl groups allows for a broader range of chemical modifications and interactions with biological targets .

Properties

IUPAC Name

3-(methoxymethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c1-3-4-10-6(5-11-2)8-9-7(10)12/h3H,1,4-5H2,2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTPGPHLRQRFSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NNC(=S)N1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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